molecular formula C10H10O2 B11919769 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one

6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11919769
M. Wt: 162.18 g/mol
InChI Key: CNALJATYIURCEI-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a hydroxyl group at position 6 and a methyl group at position 5 of the indenone core. This compound belongs to the 2,3-dihydro-1H-inden-1-one family, a scaffold of interest in medicinal chemistry, agrochemicals, and materials science due to its structural versatility and bioactivity.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6-hydroxy-5-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O2/c1-6-4-7-2-3-9(11)8(7)5-10(6)12/h4-5,12H,2-3H2,1H3

InChI Key

CNALJATYIURCEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-hydroxybenzaldehyde with acetone in the presence of a base, followed by cyclization to form the indanone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) at the sixth position undergoes oxidation under specific conditions, forming carbonyl-containing derivatives. For example:

  • Conversion to ketones/quinones : The hydroxyl group can be oxidized to a ketone or further to a quinone structure, depending on the oxidizing agent and reaction conditions.

  • Example : Reaction with oxidizing agents like potassium permanganate or chromium-based reagents may yield compounds with enhanced electrophilic centers for further reactions.

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄/H+ or CrO₃Ketone/quinone derivatives

Reduction Reactions

The ketone group (C=O) at the first position is susceptible to reduction, forming secondary alcohols. This reaction is critical for generating derivatives with potential bioactivity:

  • Reduction to alcohol : Catalytic hydrogenation or reagents like sodium borohydride can reduce the ketone to an alcohol, altering the compound’s polarity and reactivity.

Reaction TypeReagents/ConditionsProducts
ReductionNaBH₄ or H₂/Pd/CAlcohol derivatives

Substitution Reactions

The hydroxyl group acts as a nucleophile or undergoes nucleophilic substitution reactions, leading to diverse functionalized derivatives:

  • Acetylation : Reaction with acetyl chloride or acetic anhydride forms acetate esters, which can modify the compound’s solubility and stability.

  • Alkylation/Amination : Substitution with alkyl halides or amines may yield ether or amine derivatives, respectively, depending on the reaction conditions.

Reaction TypeReagents/ConditionsProducts
AcetylationAcCl/PyridineAcetate ester
AminationNH₃/Alkyl halideAmine derivative

Cyclization and Structural Modifications

While not a direct reaction of the compound itself, its synthesis often involves cyclization processes (e.g., intramolecular aldol condensation). This highlights its role as a precursor in constructing complex bicyclic frameworks.

Stability Considerations

The stability of reaction products depends on the substituents and reaction conditions. For example:

  • Michael addition : Though not directly applicable to this compound, similar indanone derivatives participate in Michael addition reactions with nucleophiles like amines or azides, forming stable adducts .

  • pH sensitivity : The hydroxyl group’s ionization state may influence reaction outcomes in acidic or basic environments.

Key Observations

  • The compound’s reactivity centers include the hydroxyl group and ketone, enabling diverse transformations.

  • Reaction pathways are influenced by substituent positions and steric effects within the bicyclic framework.

  • Further studies are needed to explore its reactivity in advanced contexts, such as catalytic processes or bioconjugation.

Biological Activity

6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one is a compound of interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, particularly in agriculture and medicine.

  • Molecular Formula : C10H10O2
  • Molecular Weight : 162.19 g/mol
  • IUPAC Name : 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one
  • CAS Number : Not specified in the sources.

Antimicrobial Activity

Research indicates that derivatives of 6-hydroxy compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Allelopathic Effects

A study evaluated the allelopathic activity of 6-hydroxy compounds, including 6-hydroxy alpinolide and 3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one. These compounds significantly inhibited the growth of Lactuca sativa (lettuce), with IC50 values ranging from 0.16 to 0.34 mM, indicating their potential as natural herbicides . The results are summarized in the following table:

CompoundIC50 (mM)
Alpinolide Peroxide0.21
6-Hydroxy Alpinolide0.26
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one0.34

Anticancer Activity

The anticancer potential of similar compounds has been explored, with some demonstrating the ability to induce apoptosis in various cancer cell lines. For example, certain derivatives have shown efficacy against breast cancer cells (MDA-MB-231), enhancing caspase activity and causing morphological changes indicative of apoptosis at concentrations as low as 1 µM .

The biological activity of 6-hydroxy derivatives is often attributed to their ability to interact with specific molecular targets within cells. For instance, they may inhibit key enzymes involved in cell proliferation or induce oxidative stress leading to cell death. The precise mechanisms remain an area for further research but are believed to involve modulation of signaling pathways related to apoptosis and cell cycle regulation.

Study on Allelopathic Effects

In a controlled study, the allelopathic effects of various compounds were tested on Lactuca sativa. The results highlighted the significant growth suppression caused by increasing concentrations of the tested compounds. This supports the hypothesis that these compounds could be used as natural herbicides in agricultural practices .

Anticancer Research

A series of experiments conducted on MDA-MB-231 cells revealed that specific analogs of 6-hydroxy derivatives could disrupt microtubule assembly and induce apoptosis through caspase activation. These findings emphasize the potential for developing new anticancer therapies based on these structures .

Scientific Research Applications

Medicinal Applications

1. Neuroprotective Properties:
Research indicates that 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one has potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognitive function. Inhibition of these enzymes can enhance cholinergic transmission and improve cognitive performance in animal models.

2. Antioxidant Activity:
The compound exhibits antioxidant properties that may protect neuronal cells from oxidative stress, a contributing factor in neurodegeneration. Studies have demonstrated that derivatives of this compound can scavenge free radicals and reduce oxidative damage in cellular models .

3. Antimicrobial Effects:
Preliminary investigations suggest that 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one may possess antimicrobial activity against various pathogens. These findings indicate potential applications in developing new antimicrobial agents .

Biological Research Applications

1. Structure-Activity Relationship Studies:
The unique structure of 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one makes it an excellent candidate for structure-activity relationship studies aimed at discovering new therapeutics for neurodegenerative diseases and other conditions. Researchers are exploring modifications to enhance its binding affinity to target proteins associated with these diseases .

2. Bioassays:
In bioassay studies utilizing plant models such as Lemna sativum, the compound has been evaluated for its effects on seedling growth, demonstrating significant biological activity at specific concentrations. This research aids in understanding the ecological impacts of such compounds and their potential use in agricultural applications .

Industrial Applications

1. Pharmaceutical Intermediates:
Due to its bioactive properties, 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for use in drug development targeting neurodegenerative diseases .

2. Catalysis:
The compound also finds application as a catalyst in organic reactions, particularly those involving olefinic polymerization processes. Its ability to facilitate chemical reactions makes it valuable in industrial settings .

Case Studies

Several case studies highlight the therapeutic potential of 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one:

Clinical Evaluations:
In clinical trials involving hybrid compounds that incorporate this indanone derivative with established drugs like donepezil, improvements in cognitive function were noted among patients with mild to moderate Alzheimer's disease. These hybrids demonstrated enhanced binding affinity to cholinesterase enzymes compared to standard treatments .

In Vitro Studies:
In vitro studies have shown that modifications of 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one can lead to compounds with improved efficacy against AChE and BuChE inhibition, indicating a promising direction for future drug development .

Summary Table: Applications of 6-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one

Application AreaSpecific UseKey Findings
Medicinal ChemistryNeuroprotective agentInhibits AChE and BuChE; enhances cognitive function
Biological ResearchStructure activity relationship studiesPotential for developing new therapeutics
Industrial ApplicationsPharmaceutical intermediatesUsed in drug synthesis; catalytic applications
Antimicrobial ResearchAntimicrobial agentExhibits activity against various pathogens

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Indenone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Key comparisons include:

3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one
  • Structure : Hydroxy at position 3, isopropyl and methyl groups at position 5.
  • Bioactivity: Demonstrates allelopathic activity, inhibiting Lepidium sativum hypocotyl (IC50: 0.34 mM) and root (IC50: 0.16 mM) growth.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one (e.g., Donepezil Analog)
  • Structure : Methoxy groups at positions 5 and 6.
  • Bioactivity : Donepezil (5,6-dimethoxy derivative) is an FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease. Methoxy groups enhance lipophilicity (logP ~1.8) and blood-brain barrier penetration .
6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
  • Structure : Fluoro at position 6, methoxy at position 5.
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
  • Structure : Hydroxy at position 6, methoxy at position 5.
  • Properties : LogP 1.81, polar surface area (PSA) 44.76 Ų. The hydroxyl group increases hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to methoxy or methyl substituents .

Q & A

Q. What are the recommended methods for synthesizing 6-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one and validating its purity?

Synthesis often involves demethylation of methoxy-substituted precursors using reagents like AlCl₃, as demonstrated for analogous compounds (e.g., 5-methoxy to 5-hydroxy derivatives) . Post-synthesis, purity validation should include:

  • Chromatography : HPLC for assessing impurities (e.g., retention time and peak area analysis).
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., hydroxy proton signals at δ ~5-6 ppm and carbonyl carbon at δ ~200 ppm).
  • Mass spectrometry : High-resolution MS to verify molecular weight (±5 ppm accuracy).
    Recrystallization from polar solvents (e.g., ethanol/water mixtures) is effective for purification .

Q. How can the stability of 6-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one be assessed under experimental conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.
  • Solution stability : Store in solvents (e.g., DMSO, methanol) at varying temperatures (4°C to 40°C) and assess structural integrity over 1–4 weeks using NMR .

Q. What spectroscopic techniques are critical for characterizing substituent effects in dihydroindenone derivatives?

  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxy (O-H) stretches (~3200–3500 cm⁻¹).
  • NMR : Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups; NOESY/ROESY to study spatial proximity of substituents (e.g., methyl and hydroxy groups).
  • UV-Vis : Analyze π→π* transitions (e.g., ~250–300 nm for conjugated systems) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 6-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one in nucleophilic or electrophilic reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, a high-energy HOMO suggests susceptibility to electrophilic attack.
  • Molecular Electrostatic Potential (MEP) : Visualize electron-rich (negative potential) regions (e.g., hydroxy and carbonyl groups) for hydrogen bonding or proton transfer .
  • Global reactivity descriptors : Use ionization potential (IP), electron affinity (EA), and electrophilicity index (ω) to compare reactivity with analogs .

Q. What strategies are effective for designing bioactive derivatives of dihydroindenones, and how are their mechanisms validated?

  • Derivatization : Introduce substituents via aldol condensation (e.g., benzylidene groups at C2 using acid catalysts) to enhance bioactivity .
  • Biological assays : Test anticancer activity via FAK inhibition (IC₅₀ values using kinase assays) or antimicrobial activity against Gram-positive/-negative bacteria (MIC determination via broth dilution) .
  • Structural optimization : Use SAR studies to correlate substituent position (e.g., methoxy vs. hydroxy groups) with potency .

Q. How can conflicting crystallographic data on dihydroindenone derivatives be resolved?

  • Refinement tools : Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data. Validate with R-factor convergence (<5%) and CheckCIF/PLATON for geometric outliers .
  • X-ray vs. DFT : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G(d,p)) to identify discrepancies .

Q. What mechanistic insights explain unexpected byproducts in reactions involving dihydroindenones?

  • Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., enolates in aldol reactions).
  • Isotopic labeling : Track ¹⁸O in hydroxy groups to study keto-enol tautomerization pathways.
  • Mechanistic studies : For debromination or ring-expansion reactions (e.g., with α-halo ketones), propose E1cb mechanisms via Br⁺ abstraction by nucleophiles .

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